2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3OS/c13-10-6-9(11(14)19-10)12(18)16-7-2-4-17-8(5-7)1-3-15-17/h1,3,6-7H,2,4-5H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPWMMOYWXPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the core tetrahydropyrazolo[1,5-a]pyridine structure. This can be achieved through a series of reactions including cyclization, chlorination, and amidation[_{{{CITATION{{{1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf)[{{{CITATION{{{_2{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... The reaction conditions often require the use of strong bases or acids, and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the chloro groups or the carbonyl group.
Substitution: : The compound can undergo nucleophilic substitution reactions at the chloro positions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and temperatures, are typically employed.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Dichloro derivatives or amides.
Substitution: : Substituted thiophenes or pyridines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study enzyme inhibition or as a probe to investigate biological pathways. Its structural complexity allows it to interact with various biological targets.
Medicine
In the medical field, this compound has potential as a lead compound for drug development. Its ability to interact with specific molecular targets can be exploited to design new therapeutic agents.
Industry
In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2,5-dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of specific biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct comparative studies on this compound are sparse, structural analogs provide insights into key differences in physicochemical properties and bioactivity. Below is an analysis based on available analogs and substituent effects:
Core Heterocycle Modifications
The pyrazolo[1,5-a]pyridine core in the target compound differs from pyrazolo[1,5-a]pyrimidine derivatives, such as N-(5-chloro-2-methoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide ( compound). Key distinctions include:
- Pyridine vs.
- Substituent Effects : The target compound’s 2,5-dichlorothiophene group introduces strong electron-withdrawing effects, whereas the compound’s trifluoromethyl and thienyl substituents enhance both lipophilicity and metabolic stability .
Physicochemical Properties
Biological Activity
2,5-Dichloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide is a complex organic compound characterized by its heterocyclic structure and multiple functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of a thiophene ring and a tetrahydropyrazolo moiety contributes to its diverse pharmacological properties. The compound's structure allows for interaction with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit key proteins involved in viral replication and cancer cell proliferation. For instance, it has shown significant inhibition of HBV core protein conformational changes in vitro, leading to reduced viral load in animal models.
Antitumor Activity
Research indicates that derivatives of pyrazolo compounds exhibit significant antitumor properties. A study involving similar pyrazolo derivatives demonstrated effective inhibition against BRAF(V600E) and EGFR pathways . The structural similarity to these compounds suggests potential antitumor activity for this compound.
Antiviral Activity
This compound has been evaluated for its antiviral properties against hepatitis B virus (HBV). In vivo studies revealed that it effectively reduces HBV DNA levels when administered orally to infected mice. The mechanism appears to involve disruption of viral protein interactions essential for replication.
Study 1: Antitumor Efficacy
In a recent study involving breast cancer cell lines (MCF-7 and MDA-MB-231), pyrazole derivatives were tested for cytotoxicity. The results indicated that certain derivatives exhibited enhanced cytotoxic effects when combined with doxorubicin. This synergistic effect underscores the potential application of compounds like this compound in cancer therapy .
Study 2: Antiviral Activity
Another study assessed the antiviral potential of related compounds against HBV. The findings suggested that these compounds could significantly inhibit HBV replication in vitro. The promising results warrant further investigation into the specific mechanisms by which this compound might exert similar effects.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Contains pyrimidine ring | Anticancer activity |
| Thiophene derivatives | Varying substitutions on thiophene | Antimicrobial properties |
| Tetrahydropyrazole derivatives | Saturated pyrazole rings | Neuroprotective effects |
The combination of dichloro substitution and a thiophene core distinguishes this compound from others by potentially enhancing its lipophilicity and bioactivity while maintaining a balance essential for drug-like properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
